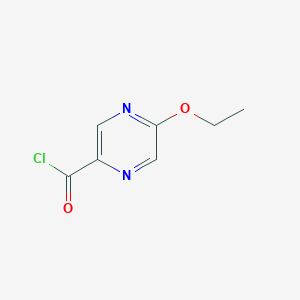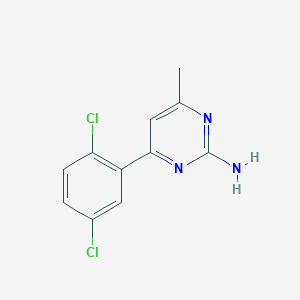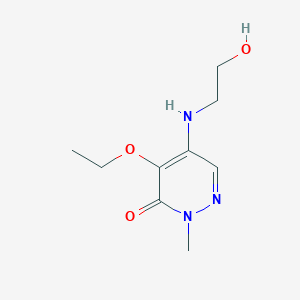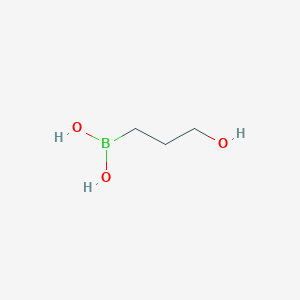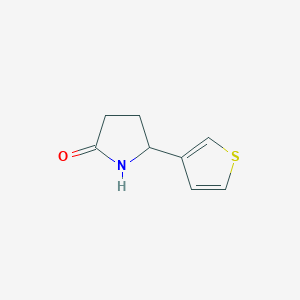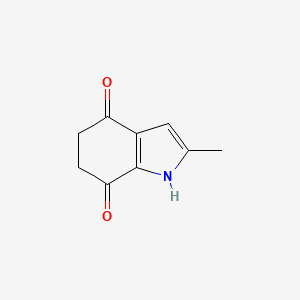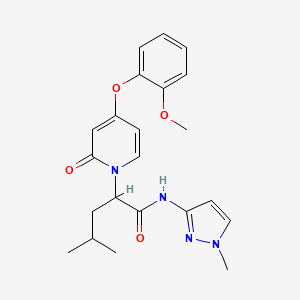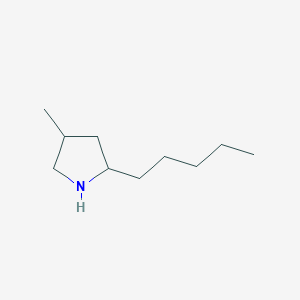
4-Methyl-2-pentylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentylpyrrolidine is an organic compound with the molecular formula C10H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-pentylpyrrole. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include a temperature of 100-150°C and a pressure of 10-20 MPa. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), typically in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated pyrrolidines.
Scientific Research Applications
4-Methyl-2-pentylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure but lacking the methyl and pentyl substituents.
2-Methylpyrrolidine: Similar structure with a methyl group at the 2-position but without the pentyl group.
2-Pentylpyrrolidine: Similar structure with a pentyl group at the 2-position but without the methyl group.
Uniqueness
4-Methyl-2-pentylpyrrolidine is unique due to the presence of both methyl and pentyl substituents on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-methyl-2-pentylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-6-10-7-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
WQVVOXYXGYSWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



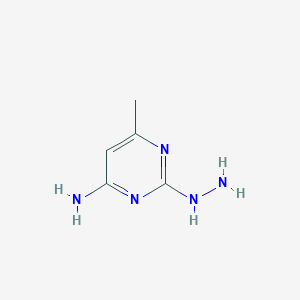
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
